molecular formula C14H13ClN4O5S2 B15104599 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B15104599
M. Wt: 416.9 g/mol
InChI Key: CHUCJWXQYVMEGA-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzoxadiazole (benzofurazan) core substituted at position 4 with a sulfonamide group. An ethylamino linker connects the benzoxadiazole to a 4-chlorophenylsulfonyl moiety. The 4-chlorophenyl group introduces hydrophobicity, which may influence membrane permeability and target binding. Though direct bioactivity data for this compound are unavailable, structurally related sulfonamides and benzoxadiazoles are explored in medicinal chemistry for enzyme inhibition and antimicrobial applications .

Properties

Molecular Formula

C14H13ClN4O5S2

Molecular Weight

416.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13ClN4O5S2/c15-10-4-6-11(7-5-10)25(20,21)16-8-9-17-26(22,23)13-3-1-2-12-14(13)19-24-18-12/h1-7,16-17H,8-9H2

InChI Key

CHUCJWXQYVMEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-aminoethyl-4-chlorophenylsulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The sulfonamide group can also interact with cellular pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs with Benzoxadiazole Sulfonamides

  • N-{[1-(Phenylsulfonyl)-4-piperidinyl]methyl}-2,1,3-benzoxadiazole-4-sulfonamide (): This analog replaces the ethylamino linker with a piperidinylmethyl group. The phenylsulfonyl group lacks the 4-chloro substituent, reducing steric and electronic effects compared to the target compound .
  • The benzoxazine ring is less electron-deficient than benzoxadiazole, which may reduce electrophilic reactivity. The 4-methylphenylsulfonyl group offers weaker electron-withdrawing effects than 4-chlorophenylsulfonyl .
Table 1: Structural and Electronic Comparisons
Compound Core Structure Sulfonamide Substituent Key Substituent Effects
Target Compound Benzoxadiazole 4-Chlorophenylsulfonyl ethyl High electron withdrawal, hydrophobic
Analog Benzoxadiazole Phenylsulfonyl piperidinylmethyl Rigid linker, basic nitrogen
Compound Benzoxazine 4-Methylphenylsulfonyl Moderate electron withdrawal, less polar

Substituent Effects: Chlorophenylsulfonyl vs. Related Groups

  • N-[(4-Chlorophenyl)sulfonyl]-L-alanine ():
    This compound shares the 4-chlorophenylsulfonyl group but replaces the benzoxadiazole-ethylamine with an alanine residue. The carboxylate group enhances water solubility, contrasting with the hydrophobic ethyl linker in the target compound. Such differences highlight the role of substituents in balancing lipophilicity and solubility .

  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():
    A "double" sulfonamide with fluorinated aryl groups. Fluorine’s electronegativity increases metabolic stability compared to chlorine. The dual sulfonamide arrangement may enhance hydrogen-bonding capacity but reduce cell permeability .

Heterocyclic Systems: Benzoxadiazole vs. Oxadiazole/Thiazole

  • The 4-chlorobenzylsulfanyl group provides a thioether linkage, offering flexibility and sulfur-mediated binding .
  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): The thiazole ring incorporates a basic nitrogen, enabling protonation at physiological pH. The dimethylaminobenzylidene group introduces a conjugated π-system, which may enhance fluorescence properties absent in the target compound .

Biological Activity

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure features a benzoxadiazole core with sulfonamide and chlorophenyl substituents, which contribute to its biological activity. The presence of the sulfonamide group is crucial for its interaction with biological targets.

Property Value
Molecular Formula C₁₄H₁₄ClN₃O₄S₂
Molecular Weight 367.85 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of Alzheimer's disease treatment as it can enhance acetylcholine levels in the brain .

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive5.0
UreaseNon-competitive10.0

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that similar benzoxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction may involve:

  • Binding to Enzymatic Active Sites : The sulfonamide group can mimic substrate structures, allowing the compound to compete with natural substrates for binding.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death .

Case Studies

  • Study on Antimicrobial Properties : A series of sulfonamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that compounds with the benzoxadiazole moiety exhibited enhanced antibacterial activity compared to standard antibiotics .
  • Evaluation of AChE Inhibition : In vitro assays demonstrated that the compound significantly inhibited AChE activity, showing promise for Alzheimer's disease treatment. Molecular docking studies revealed favorable binding interactions at the enzyme's active site .
  • Anticancer Activity Assessment : Compounds structurally related to this compound were tested in various cancer cell lines. Results showed a dose-dependent reduction in cell viability, indicating potential for further development as anticancer agents .

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